molecular formula C44H56N2O6 B570353 SkQR1 CAS No. 1333381-77-3

SkQR1

Cat. No.: B570353
CAS No.: 1333381-77-3
M. Wt: 708.94
InChI Key: PUYHADPJYBREED-UHFFFAOYSA-N
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Description

SkQR1 is a mitochondria-targeted antioxidant that is a derivative of plastoquinone. It is known for its ability to selectively accumulate in the inner mitochondrial membrane, where it exerts its effects by neutralizing reactive oxygen species (ROS). This compound has shown promise in various scientific research applications, particularly in the fields of biology and medicine.

Scientific Research Applications

SkQR1 has a wide range of scientific research applications, including:

    Biology: this compound is used to study mitochondrial function and oxidative stress in various biological systems. It has been shown to protect cells from oxidative damage and improve mitochondrial health.

    Medicine: this compound has potential therapeutic applications in the treatment of diseases associated with mitochondrial dysfunction, such as neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions. It has demonstrated efficacy in preclinical studies for conditions like colitis and ischemia-reperfusion injury.

    Chemistry: this compound is used as a model compound to study the behavior of mitochondria-targeted antioxidants and their interactions with cellular components.

    Industry: this compound is being explored for its potential use in the development of new drugs and therapeutic agents targeting mitochondrial dysfunction.

Mechanism of Action

SkQR1’s main effect is the neutralization of mtROS . This provides evidence for the role of mtROS in the activation of innate immune responses mediating stress-induced death of the organism . This compound also reduces mRNA expression of pro-inflammatory molecules TNF, IL-6, IL-1β, and ICAM-1 in the proximal colon compared with DSS-treated animals .

Future Directions

SkQR1 may be used clinically to support patients in critical conditions, such as septic shock, extensive trauma, cooling, and severe infection by bacteria or viruses . It may also be a promising therapeutic agent for the treatment of inflammatory bowel diseases, in particular ulcerative colitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SkQR1 involves the conjugation of plastoquinone with rhodamine 19. The process typically includes the following steps:

    Preparation of Plastoquinone Derivative: Plastoquinone is first modified to introduce a reactive functional group, such as an ester or amide.

    Conjugation with Rhodamine 19: The modified plastoquinone is then reacted with rhodamine 19 under specific conditions to form the final this compound compound. This step often requires the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

SkQR1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding quinone derivative.

    Reduction: The quinone form of this compound can be reduced back to its active antioxidant form.

    Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. These reactions are typically carried out under mild conditions to prevent degradation of the compound.

    Reduction: Reducing agents such as sodium borohydride or ascorbic acid are used to convert the quinone form back to the active antioxidant form.

    Substitution: Substitution reactions often require the use of specific catalysts and solvents to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions include the oxidized and reduced forms of this compound, as well as various substituted derivatives depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    SkQ1: Another mitochondria-targeted plastoquinone derivative with similar antioxidant properties.

    MitoQ: A mitochondria-targeted antioxidant that is a conjugate of ubiquinone and a membranophilic penetrating cation.

    C12 TPP: An analog of SkQ1 lacking the antioxidant quinone moiety.

Uniqueness of SkQR1

This compound is unique due to its conjugation with rhodamine 19, which enhances its lipophilicity and allows for better accumulation in the mitochondrial membrane. This property makes this compound particularly effective in protecting cells from oxidative damage and improving mitochondrial health compared to other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of SkQR1 involves the condensation of a quinone derivative with a triphenylphosphonium salt.", "Starting Materials": [ "2,3-dimethoxy-5-methyl-1,4-benzoquinone", "triphenylphosphine", "methyl iodide", "potassium carbonate", "acetonitrile", "methanol" ], "Reaction": [ "Step 1: Preparation of triphenylphosphonium salt by reacting triphenylphosphine with methyl iodide in acetonitrile solvent.", "Step 2: Preparation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone by reacting 2,3-dimethoxy-5-methylhydroquinone with potassium carbonate in methanol solvent.", "Step 3: Condensation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with triphenylphosphonium salt in acetonitrile solvent to form SkQR1." ] }

CAS No.

1333381-77-3

Molecular Formula

C44H56N2O6

Molecular Weight

708.94

IUPAC Name

10-(2,5-dihydroxy-3,4-dimethylphenyl)decyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydrate

InChI

InChI=1S/C44H54N2O5.H2O/c1-7-45-37-26-40-35(23-28(37)3)42(36-24-29(4)38(46-8-2)27-41(36)51-40)33-20-16-17-21-34(33)44(49)50-22-18-14-12-10-9-11-13-15-19-32-25-39(47)30(5)31(6)43(32)48;/h16-17,20-21,23-27,45,47-48H,7-15,18-19,22H2,1-6H3;1H2

InChI Key

PUYHADPJYBREED-UHFFFAOYSA-N

SMILES

CCNC1=C(C=C2C(=C1)OC3=CC(=NCC)C(=CC3=C2C4=CC=CC=C4C(=O)OCCCCCCCCCCC5=CC(=C(C(=C5O)C)C)O)C)C.O

Synonyms

9-[2-[[[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]oxy]carbonyl]phenyl]-3,6-bis(ethylamino)-2,7-dimethylxanthylium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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